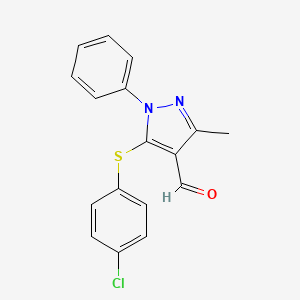
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPPC and has a molecular formula of C17H13ClN2OS.
Mechanism of Action
The mechanism of action of CPPC is not yet fully understood. However, it is believed that CPPC exerts its biological effects by interacting with specific proteins or enzymes in the body.
Biochemical and Physiological Effects:
CPPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CPPC has antiproliferative activity against various cancer cell lines. Additionally, CPPC has been shown to have antioxidant activity and to inhibit acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CPPC has several advantages for use in lab experiments, including its ease of synthesis and its potential for a wide range of applications. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on CPPC. One potential direction is to investigate its potential as a drug for the treatment of Alzheimer's disease. Another direction is to study its potential as a catalyst for the degradation of organic pollutants in the environment. Additionally, further studies are needed to fully understand the mechanism of action of CPPC and to identify its molecular targets in the body.
Synthesis Methods
CPPC can be synthesized using a multi-step process that involves the reaction of 4-chlorothiophenol with 3-methyl-1-phenylpyrazol-5-one in the presence of a base. The resulting product is then oxidized to form CPPC.
Scientific Research Applications
CPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPPC has been investigated for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In material science, CPPC has been studied for its use in the synthesis of new materials with unique properties. In environmental science, CPPC has been investigated for its potential as a catalyst for the degradation of organic pollutants.
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGPNKKEUMUDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
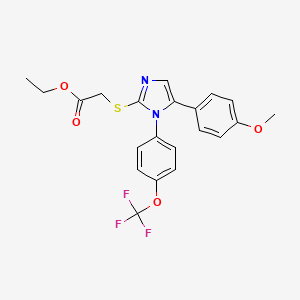
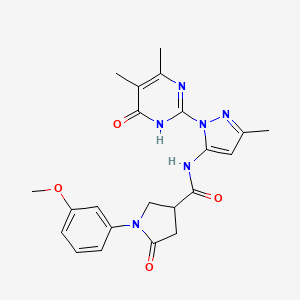
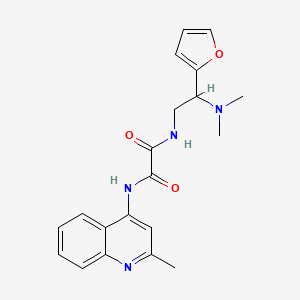
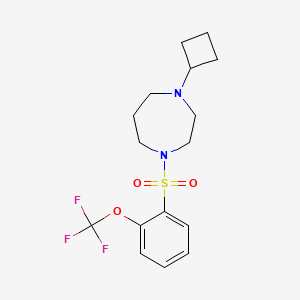
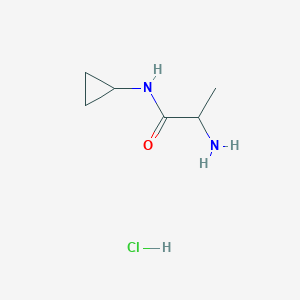
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)
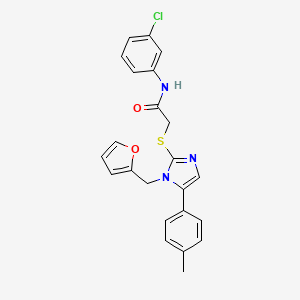
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)

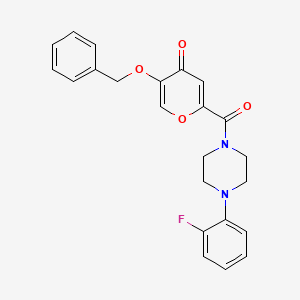
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)
